Cas no 39929-27-6 (5,7-dihydroxytryptamine creatinine sulfate)

5,7-Dihydroxytryptamine creatinine sulfate is a neurotoxic indoleamine derivative used primarily in neuroscience research to selectively lesion serotonergic neurons. Its key advantage lies in its ability to induce long-term depletion of serotonin (5-HT) in the central nervous system, making it a valuable tool for studying serotonin-mediated pathways, neurodegenerative processes, and behavioral models. The creatinine sulfate formulation enhances solubility and stability, ensuring reliable experimental outcomes. This compound exhibits high specificity for serotonergic systems when administered with appropriate uptake inhibitors, minimizing off-target effects. Researchers utilize it extensively to investigate the role of serotonin in depression, anxiety, and other neurological disorders, as well as in neuropharmacological studies.
5,7-dihydroxytryptamine creatinine sulfate structure
39929-27-6 structure
商品名:5,7-dihydroxytryptamine creatinine sulfate
CAS番号:39929-27-6
MF:C10H12N2O2.C4H7N3O.H2O4S
メガワット:403.41084
CID:880931

5,7-dihydroxytryptamine creatinine sulfate 化学的及び物理的性質

名前と識別子

    • 5,7-dihydroxytryptamine creatinine sulfate
    • 3-(2-aminoethyl)-1H-indole-5,7-diol,2-amino-3-methyl-4H-imidazol-5-one,sulfuric acid
    • 5,7-DIHYDROXYTRYPTAMINE
    • 5,7-DHT
    • 5,7-DHT,7-Hydroxyserotonin creatinine sulfate salt
    • 5,7-Dihydroxytryptamine creatinine sulfate salt
    • 7-Hydroxyserotonin creatinine sulfate salt

計算された属性

  • せいみつぶんしりょう: 403.11600
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 433
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 195
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • PSA: 221.44000
  • LogP: 1.55780
  • ようかいせい: 未確定

5,7-dihydroxytryptamine creatinine sulfate セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: 36/37
  • 福カードFコード:10
  • RTECS番号:NL7869100
  • 危険物標識: Xn

5,7-dihydroxytryptamine creatinine sulfate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,7-dihydroxytryptamine creatinine sulfate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D446935-250mg
5,7-Dihydroxytryptamine creatinine Sulfate
39929-27-6
250mg
$ 15000.00 2023-09-07
TRC
D446935-2.5mg
5,7-Dihydroxytryptamine creatinine Sulfate
39929-27-6
2.5mg
$207.00 2023-05-18
TRC
D446935-25mg
5,7-Dihydroxytryptamine creatinine Sulfate
39929-27-6
25mg
$1642.00 2023-05-18

5,7-dihydroxytryptamine creatinine sulfate 関連文献

Related Articles

5,7-dihydroxytryptamine creatinine sulfateに関する追加情報

Introduction to 5,7-dihydroxytryptamine creatinine sulfate (CAS No. 39929-27-6)

5,7-dihydroxytryptamine creatinine sulfate, identified by its Chemical Abstracts Service (CAS) number 39929-27-6, is a compound of significant interest in the field of biochemical research and pharmaceutical development. This compound, derived from the naturally occurring neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), has garnered attention due to its structural and functional properties that make it a valuable tool in both academic studies and potential therapeutic applications.

The molecular structure of 5,7-dihydroxytryptamine creatinine sulfate consists of a tryptamine core with hydroxyl groups at the 5 and 7 positions, further modified by the addition of a creatinine sulfate moiety. This modification enhances solubility and stability, making the compound more suitable for various biochemical assays and experimental protocols. The presence of hydroxyl groups contributes to its reactivity, allowing it to participate in a wide range of chemical interactions, which is particularly useful in studying neurotransmitter pathways and receptor mechanisms.

In recent years, research into serotonin derivatives has expanded significantly, driven by their potential roles in modulating neurological and physiological processes. 5,7-dihydroxytryptamine creatinine sulfate has been explored for its potential applications in understanding the pathophysiology of mood disorders, neurodegenerative diseases, and other conditions associated with serotonin dysregulation. Its ability to interact with serotonin receptors has made it a candidate for investigating the mechanisms underlying these conditions.

One of the most compelling aspects of 5,7-dihydroxytryptamine creatinine sulfate is its utility in preclinical research. Studies have demonstrated its efficacy in models of depression and anxiety, where it can modulate serotonin receptor activity to produce pharmacological effects. The compound's ability to cross the blood-brain barrier has also been a focus of interest, as this property is crucial for any potential therapeutic agent targeting central nervous system disorders.

Advances in analytical techniques have allowed researchers to delve deeper into the pharmacokinetic properties of 5,7-dihydroxytryptamine creatinine sulfate. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have enabled precise quantification and characterization of this compound in biological matrices. These methods are essential for understanding how the compound behaves within the body, including its absorption, distribution, metabolism, and excretion (ADME) profiles.

The synthesis of 5,7-dihydroxytryptamine creatinine sulfate represents another area of active investigation. Researchers have developed novel synthetic routes that improve yield and purity while reducing environmental impact. These advancements are critical for ensuring that sufficient quantities of high-quality material are available for both research and potential clinical trials.

From a therapeutic perspective, 5,7-dihydroxytryptamine creatinine sulfate holds promise as a lead compound for developing new treatments. Its structural features allow for modifications that could enhance its selectivity and reduce side effects associated with current serotonin-based therapies. Collaborative efforts between academia and industry are increasingly focused on translating these findings into clinical applications.

The role of 5,7-dihydroxytryptamine creatinine sulfate in understanding neuroplasticity has also been explored. Serotonin is known to play a key role in synaptic plasticity and neuronal survival, processes that are disrupted in various neurological disorders. By studying the effects of this compound on these pathways, researchers hope to uncover new insights into disease mechanisms and develop targeted interventions.

Regulatory considerations are an important factor in advancing compounds like 5,7-dihydroxytryptamine creatinine sulfate towards clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that materials used in research are consistent and reproducible. Additionally, preclinical safety studies are essential to assess potential toxicities before human trials can begin.

The interdisciplinary nature of research involving 5,7-dihydroxytryptamine creatinine sulfate underscores its significance. Combining expertise from chemistry, pharmacology, neurobiology, and medicine allows for a comprehensive approach to understanding its potential applications. This collaborative spirit is likely to accelerate progress towards developing novel therapeutics based on serotonin derivatives.

In conclusion,5,7-dihydroxytryptamine creatinine sulfate (CAS No. 39929-27-6) is a multifaceted compound with broad implications for biochemical research and pharmaceutical development. Its unique structural features make it a valuable tool for studying neurotransmitter function and exploring new treatment strategies for neurological disorders. As research continues to uncover its potential benefits, this compound is poised to play an increasingly important role in advancing our understanding of serotonergic systems.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd